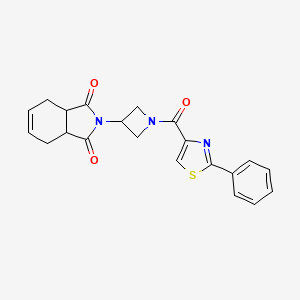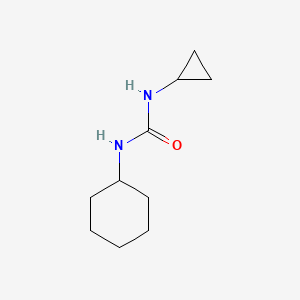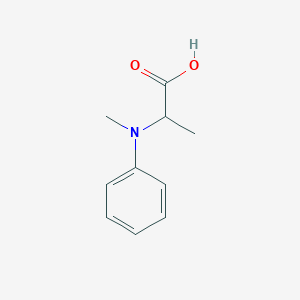
N-methyl-N-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-N-phenylalanine” is a derivative of the amino acid phenylalanine . It is a compound that has been methylated, meaning a methyl group has been added. This modification can alter the properties and behavior of the molecule .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which would include this compound, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The process is influenced by factors such as solvent polarity and the steric demand of the initiators and monomers . Another method involves an enzymatic system for the synthesis of N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine .Molecular Structure Analysis
The molecular formula of this compound is C10H13NO2, with an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .Chemical Reactions Analysis
N-formylation and N-methylation of amines are important reactions in the production of a wide range of key intermediates and compounds. These reactions can be environmentally benign when using carbon dioxide (CO2) as the carbon source and hydrosilanes as reductants .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis
N-methyl-N-phenylalanine can be synthesized enzymatically. A study by Muramatsu et al. (2004) describes the synthesis of N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine using a novel enzyme from Pseudomonas putida. This method achieved a 98% yield and over 99% enantiomeric excess (ee), highlighting its potential as a chiral building block for pharmacological products (Muramatsu et al., 2004).
High-Performance Liquid Chromatography
A high-performance liquid chromatographic method with fluorescence detection, as developed by Guo et al. (2014), can be used for the simultaneous determination of primary and secondary phenethylamines, including this compound. This method shows promise for monitoring phenylalanine metabolites in biological samples (Guo et al., 2014).
Metabolism Study
Carter and Handler (1939) researched the metabolism of N-alkyl derivatives of amino acids, including this compound. Their study on young white rats showed that these derivatives play a role in growth and nutrition, providing insights into their metabolic effects (Carter & Handler, 1939).
Electrochemical Sensors
Dinu and Apetrei (2020) reviewed the use of electrochemical sensors and biosensors for the detection of phenylalanine, a study relevant to understanding the monitoring of this compound and its derivatives. These sensors can provide valuable information on the health status of individuals (Dinu & Apetrei, 2020).
Conformational Analysis
Walther (1987) conducted a conformational analysis of this compound and related compounds. This study, which used the EPEN/2-method, contributes to the understanding of the molecular structure and behavior of these compounds (Walther, 1987).
Inhibition of β-Amyloid Toxicity
Research by Cruz et al. (2004) found that peptides containing single N-methyl amino acids, including N-methyl phenylalanine, can reduce the cytotoxicity of β-amyloid in cell cultures. This suggests potential therapeutic applications for Alzheimer's disease (Cruz et al., 2004).
Vineyard Applications
Gutiérrez-Gamboa et al. (2018) studied the effects of vine foliar applications of phenylalanine on grape amino acid composition. This research can indirectly inform the use of this compound in agricultural practices (Gutiérrez-Gamboa et al., 2018).
Genetic Incorporation
Tharp et al. (2014) explored the genetic incorporation of this compound in Escherichia coli and mammalian cells. This work expands our understanding of the genetic manipulation of amino acids for various applications (Tharp et al., 2014).
Eigenschaften
IUPAC Name |
2-(N-methylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(10(12)13)11(2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIMQZCXRUNTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
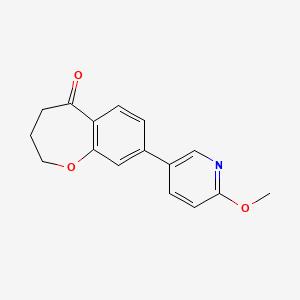

![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)
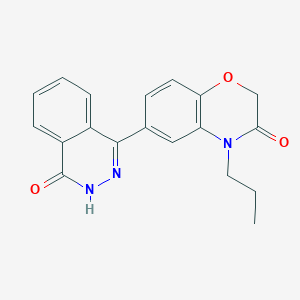

![6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2968854.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)
![3-Bromo-4-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2968861.png)
![4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2968862.png)
![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)
